molecular formula C18H27BO2 B1463853 2-(4-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 820223-94-7

2-(4-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1463853
M. Wt: 286.2 g/mol
InChI Key: TYHPJCMZSCFGIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(4-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic ester. Boronic esters are highly valuable building blocks in organic synthesis . The cyclohexylphenyl part of the molecule refers to a phenyl (benzene) ring attached to a cyclohexyl group . The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane part of the molecule refers to a boronic ester functional group .


Synthesis Analysis

Protodeboronation of alkyl boronic esters has been reported, utilizing a radical approach . This could potentially be a method for synthesizing the compound. Additionally, the Suzuki–Miyaura cross-coupling reaction, which uses organoboron reagents, could be relevant .

Scientific Research Applications

In terms of applications, scientific research has numerous applications in many fields, including medicine and healthcare, where it is used to develop new drugs, medical treatments, and vaccines . It’s also used to understand the causes and risk factors of diseases, as well as to develop new diagnostic tools .

  • Organic Synthesis and Catalysis This compound is used in various fields such as organic synthesis and catalysis. Organic synthesis is a method of constructing complex organic molecules by connecting simpler ones together, while catalysis is the process of increasing the rate of a chemical reaction by adding a substance known as a catalyst.

  • Material Science It also finds applications in material science. Material science involves the discovery and design of new materials, with an emphasis on solids.

  • Anti-counterfeit Applications An interesting application of this compound is in the fabrication of aging-resistant fluorescent anti-counterfeiting coatings . In this application, lipophilic silicon nanocrystals (De-SiNCs) with red fluorescence were prepared first by thermal hydrosilylation between hydrogen-terminated silicon nanocrystals (H-SiNCs) and 1-decene . Subsequently, a new SiNCs/PDMS coating (De-SiNCs/DV) was fabricated by dispersing De-SiNCs into reinforcing PDMS composites with vinyl-capped silicone resin . The De-SiNCs/DV composites exhibit superior transparency (up to 85%) in visible light range, outstanding fluorescence stabilities with average lifetime of 20.59 μs in various conditions including acidic/alkaline environments, different organic solvents, high-humidity environments and UV irradiation . The De-SiNCs/DV coating exhibits an excellent anti-counterfeiting effect on cotton fabric when used as ink by screen-printing .

  • Pharmaceutical Research This compound could potentially be used in pharmaceutical research . For instance, it could be used in the design and synthesis of new molecules that act as selective COX-2 inhibitors . COX-2 inhibitors are a type of non-steroidal anti-inflammatory drug (NSAID) that directly targets COX-2, an enzyme responsible for inflammation and pain . Selective inhibition of COX-2 can provide relief from the symptoms of inflammation and pain, while minimizing certain side effects associated with non-selective NSAIDs .

  • Development of Anti-counterfeit Materials Another interesting application of this compound is in the development of anti-counterfeit materials . For example, it can be used in the fabrication of aging-resistant fluorescent anti-counterfeiting coatings . In this application, silicon nanocrystals (SiNCs) with red fluorescence are prepared first by thermal hydrosilylation between hydrogen-terminated silicon nanocrystals (H-SiNCs) and 1-decene . Subsequently, a new SiNCs/PDMS coating (De-SiNCs/DV) is fabricated by dispersing De-SiNCs into reinforcing PDMS composites with vinyl-capped silicone resin . The De-SiNCs/DV composites exhibit superior transparency (up to 85%) in visible light range, outstanding fluorescence stabilities with average lifetime of 20.59 μs in various conditions including acidic/alkaline environments, different organic solvents, high-humidity environments and UV irradiation . The De-SiNCs/DV coating exhibits an excellent anti-counterfeiting effect on cotton fabric when used as ink by screen-printing .

properties

IUPAC Name

2-(4-cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BO2/c1-17(2)18(3,4)21-19(20-17)16-12-10-15(11-13-16)14-8-6-5-7-9-14/h10-14H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHPJCMZSCFGIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682211
Record name 2-(4-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

820223-94-7
Record name 2-(4-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(4-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 3
Reactant of Route 3
2-(4-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 4
Reactant of Route 4
2-(4-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 5
Reactant of Route 5
2-(4-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 6
Reactant of Route 6
2-(4-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Citations

For This Compound
1
Citations
S Wiebalck - 2015 - refubium.fu-berlin.de
Erstmalig wurde eine Sammlung verschiedener Oxazolinliganden mit den Strukturtypen 2,2-Bioxazolin (box), 2-(Pyridine-2-yl)-oxazolin (pyrox), 2-(2-Methylpyridine-2-yl)-oxazolin (…
Number of citations: 2 refubium.fu-berlin.de

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.